molecular formula C14H19NO4 B12104154 Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate

Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate

Cat. No.: B12104154
M. Wt: 265.30 g/mol
InChI Key: SKTJVWJCFAUWAU-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a methylbenzoate structure. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate typically involves the protection of the amino group with a Boc group. One common method is to react 5-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: 5-amino-2-methylbenzoic acid.

    Reduction: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzyl alcohol.

    Oxidation: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid.

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can be compared with other Boc-protected amino compounds:

These compounds share the common feature of having a Boc-protected amino group, but their unique functional groups and structures make them suitable for various specific applications in organic synthesis.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H19NO4/c1-9-6-7-10(8-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17)

InChI Key

SKTJVWJCFAUWAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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